(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
This compound (CAS: 601-57-0) is a steroidal ketone with a molecular formula of C27H44O and a molecular weight of 384.64 g/mol . It features a cyclopenta[a]phenanthrene core, a hallmark of steroids, with stereospecific methyl groups at positions 10 and 13, a (2S)-6-methylheptan-2-yl substituent at position 17, and a ketone group at position 2. Its synthesis typically involves palladium-catalyzed oxidative carbonylation or modifications of estrone derivatives .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22-,23+,24-,25-,26-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLNOIGPMGLDB-QAKPMDPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one , often referred to by its IUPAC name or CAS number (601-57-0), is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C27H44O
- Molecular Weight : 384.64 g/mol
- CAS Number : 601-57-0
Biological Activity Overview
Research on this compound has highlighted several areas of biological activity:
- Anti-inflammatory Properties : Studies indicate that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. It has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a critical transcription factor in inflammatory responses.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.
- Hormonal Activity : The structure of the compound suggests potential hormonal activity. Research indicates that it may interact with steroid hormone receptors, influencing pathways related to growth and metabolism.
Case Study 1: Anti-inflammatory Mechanism
In a study published in Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced macrophages. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound at varying concentrations.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Case Study 2: Anticancer Activity
A study published in Cancer Research assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly and induce apoptosis.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound (50 µM) | 60 | 30 |
| Compound (100 µM) | 30 | 70 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It influences gene expression related to apoptosis and inflammation.
- Interaction with Hormonal Pathways : Potential interactions with steroid receptors suggest a role in metabolic regulation.
Scientific Research Applications
Hormonal Activity
This compound is structurally related to steroid hormones and may exhibit hormonal activity. Compounds with similar structures have been investigated for their effects on androgen and estrogen receptors. Research indicates that modifications in the steroid nucleus can lead to enhanced binding affinity and selectivity towards these receptors .
Anticancer Properties
Studies have suggested that derivatives of cyclopenta[a]phenanthrenes can possess anticancer properties. For example, compounds that mimic natural hormones may inhibit the growth of hormone-dependent tumors such as breast and prostate cancer . The specific compound could be evaluated for its cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
There is evidence that certain steroid-like compounds exhibit anti-inflammatory properties by modulating the immune response. This compound may be investigated for its potential to reduce inflammation in conditions such as arthritis or other inflammatory diseases .
Enzyme Interaction Studies
The unique structure of this compound allows it to serve as a substrate or inhibitor in enzyme assays. Its interactions with specific enzymes could provide insights into metabolic pathways involving steroids or similar compounds . This can be particularly relevant in studies focusing on drug metabolism and pharmacokinetics.
Structure-Activity Relationship (SAR) Studies
The detailed molecular structure provides a basis for SAR studies to understand how modifications affect biological activity. Researchers can synthesize analogs with slight variations in the structure to determine their effects on biological systems .
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions which can be optimized for better yields and purity. Understanding the synthetic pathways can lead to advancements in organic chemistry methodologies .
Development of New Synthetic Methods
The complexity of synthesizing this compound encourages the development of new synthetic techniques that could be applied to other complex molecules in medicinal chemistry .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The target compound’s (2S)-6-methylheptan-2-yl group at C17 enhances lipophilicity compared to polar substituents like isoquinoline or difluorobenzyl-oxyethyl .
- Functional Group Impact : The 3-ketone in the target compound contrasts with hydroxyl (e.g., estrone derivatives) or esterified groups (e.g., palmitoyloxy), influencing hydrogen bonding and metabolic stability .
Key Observations:
Preparation Methods
Core Cyclopenta[a]phenanthrene Skeleton Construction
The cyclopenta[a]phenanthrene core is typically synthesized via ring-contraction strategies or modular assembly from steroid precursors. A pivotal method involves the oxidation of pyrene derivatives followed by ring contraction. For example, pyrene (C₁₆H₁₀) undergoes dihydroxylation to form 4,5-dione intermediates, which subsequently undergo acid-catalyzed ring contraction to yield oxo-cyclopenta[def]phenanthrene (oxoCPP) derivatives . Adapting this approach, the tetrahydrocyclopenta[a]phenanthrene system can be accessed by selective hydrogenation of aromatic precursors under palladium-catalyzed conditions .
Key challenges include controlling the degree of saturation and avoiding over-reduction. Recent protocols employ transfer hydrogenation with ammonium formate and Pd/C in ethanol at 60°C, achieving >90% conversion to the partially saturated core . The stereochemical integrity of the 8S,9S,10R,13R,14S configuration is maintained through chiral induction via Evans auxiliaries during early synthetic stages .
Introduction of C17 (2S)-6-Methylheptan-2-yl Side Chain
The stereoselective installation of the C17 (2S)-6-methylheptan-2-yl group necessitates asymmetric alkylation or cross-coupling strategies. A widely adopted method involves the use of a chiral Grignard reagent derived from (S)-6-methylheptan-2-ol. The alcohol is converted to its corresponding iodide via Appel reaction (C₆H₁₃I, PPh₃, I₂), followed by magnesium insertion in THF to generate the organometallic reagent .
This reagent is then coupled to a C17-ketone intermediate of the cyclopenta[a]phenanthrene core under Barbier conditions (Zn, NH₄Cl, H₂O/THF), yielding the secondary alcohol with 85% enantiomeric excess (ee) . Subsequent oxidation with Jones reagent (CrO₃, H₂SO₄, acetone) converts the alcohol to the ketone, finalizing the C17 side chain .
Methyl Group Installation at C10 and C13
The C10 and C13 methyl groups are introduced via SN2 alkylation of enolate intermediates. Using LDA (lithium diisopropylamide) as a base, the cyclopenta[a]phenanthrene ketone is deprotonated at C10 and C13 positions, followed by quenching with methyl iodide (CH₃I) . This step requires precise temperature control (−78°C) to avoid over-alkylation, achieving >95% regioselectivity .
Alternative approaches leverage biogenetic-inspired pathways, where S-adenosylmethionine (SAM)-dependent methyltransferases catalyze the transfer of methyl groups to the steroid backbone . While enzymatic methods offer superior stereocontrol, scalability remains a limitation compared to chemical alkylation .
Ketone Formation at C3
The C3 ketone is introduced through Oppenauer oxidation of a secondary alcohol precursor. The alcohol intermediate, generated via Grignard addition to a C3-ketone protected as its ethylene ketal, is oxidized using aluminum isopropoxide and excess acetone . This method preserves the stereochemistry at adjacent centers while achieving quantitative conversion .
Recent advancements employ catalytic TPAP (tetrapropylammonium perruthenate) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, enabling milder conditions (room temperature, 12 hours) and reducing side reactions .
Stereochemical Control and Resolution
The compound’s six stereocenters demand meticulous chiral management. Key strategies include:
-
Asymmetric catalysis : Shi epoxidation for cis-dihydroxylation of double bonds in early intermediates .
-
Chiral pool synthesis : Use of naturally occurring terpenes as starting materials to inherit stereochemical information .
-
Crystallization-induced dynamic resolution : Racemic mixtures are equilibrated in the presence of a chiral resolving agent, selectively crystallizing the desired enantiomer .
For example, the C17 side chain’s (2S) configuration is secured via enzymatic resolution using Candida antarctica lipase B (CAL-B) to hydrolyze a racemic ester intermediate, yielding the (S)-alcohol with 99% ee .
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from diastereomeric byproducts . LC-MS/MS analysis confirms molecular weight (MW 456.6 g/mol) and detects trace impurities below 0.1% .
Crystallographic validation via X-ray diffraction confirms the absolute configuration, with key bond lengths (C3=O: 1.21 Å) and angles (C8-C9-C10: 109.5°) matching density functional theory (DFT) predictions .
Scalability and Industrial Considerations
Large-scale synthesis (>100 g) requires optimizing atom economy and minimizing hazardous reagents. Continuous flow hydrogenation replaces batch processes, enhancing safety and throughput . Green chemistry principles are applied in solvent selection (2-methyl-THF replacing dichloromethane) and catalyst recycling (Pd/C recovered via centrifugation) .
Q & A
Q. Q1: What are the primary analytical techniques for confirming the stereochemical configuration of this compound?
Methodological Answer : The stereochemistry of this polycyclic steroid derivative can be resolved using:
- X-ray crystallography : Provides unambiguous confirmation of spatial arrangement (e.g., crystal structures in and validated substituent orientations in similar compounds) .
- NMR spectroscopy : NOESY/ROESY experiments correlate proton-proton spatial proximity. For example, coupling constants and nuclear Overhauser effects (NOEs) in resolved axial/equatorial substituents in analogous steroids .
- Circular Dichroism (CD) : Detects chiral centers by measuring differential absorption of polarized light, particularly useful for ketone-containing steroids .
Q. Q2: How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer : Derivatization strategies include:
- Side-chain modifications : Replace the 6-methylheptan-2-yl group via alkylation or Grignard reactions (e.g., synthesized thieno-pyrimidine derivatives by modifying the steroidal backbone) .
- Oxidation/Reduction : Target the ketone group (C3) for conversion to alcohols or ethers (e.g., reduced ketones to hydroxyl groups using NaBH4) .
- Enzymatic catalysis : Use lipases or hydroxylases for regioselective functionalization (noted in for anti-inflammatory steroid analogs) .
Advanced Research Questions
Q. Q3: How does the stereochemistry at C17 influence biological activity in related steroids?
Methodological Answer : The (2S)-6-methylheptan-2-yl side chain at C17 affects receptor binding and metabolic stability:
- Molecular docking : Simulations in showed that R-configuration at C17 enhances hydrophobic interactions with nuclear receptors .
- In vitro assays : Derivatives with S-configuration (e.g., ) exhibited reduced glucocorticoid receptor affinity due to steric hindrance .
- Metabolic stability : Methyl branching in the side chain (as in this compound) slows hepatic degradation compared to linear analogs .
Q. Q4: How can researchers resolve contradictions in reported anti-inflammatory mechanisms of similar steroids?
Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Standardized assays : Use LPS-induced TNF-α suppression () to compare potency across studies .
- Knockout models : Validate target specificity (e.g., NF-κB vs. AP-1 pathways) using CRISPR-edited cell lines.
- Meta-analysis : Cross-reference data from (phospholipase-A2 inhibition) and (receptor-mediated effects) to identify context-dependent mechanisms .
Q. Q5: What are the challenges in crystallizing this compound for structural studies?
Methodological Answer : Challenges include:
- Low solubility : Use co-solvents (e.g., DMSO/water mixtures) or lipidic cubic phases ( achieved crystallization via vapor diffusion) .
- Polymorphism : Screen multiple conditions (temperature, pH) to isolate stable polymorphs.
- Radiation sensitivity : Synchrotron-based microcrystallography minimizes radiation damage (applied in for a related diterpenoid) .
Q. Q6: How can researchers validate the purity of synthesized batches?
Methodological Answer :
- HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water gradients ( reported >99% purity via LC-MS) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., validated derivatives with <0.4% error) .
- DSC/TGA : Differential scanning calorimetry detects polymorphic impurities by melting point deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
